molecular formula C22H22ClN5O6 B4192076 3-(5-chloro-2,4-dimethoxyphenyl)-N-(1-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide

3-(5-chloro-2,4-dimethoxyphenyl)-N-(1-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B4192076
M. Wt: 487.9 g/mol
InChI Key: UDISLTCPZRXSHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-chloro-2,4-dimethoxyphenyl)-N-(1-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated phenyl ring, a pyrazole moiety, and an isoxazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chloro-2,4-dimethoxyphenyl)-N-(1-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves multiple steps, starting with the preparation of the chlorinated phenyl ring and the pyrazole moiety. Common reagents used in these reactions include chlorinating agents, methoxy group donors, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

3-(5-chloro-2,4-dimethoxyphenyl)-N-(1-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorinated phenyl ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups onto the phenyl ring.

Scientific Research Applications

3-(5-chloro-2,4-dimethoxyphenyl)-N-(1-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-chloro-2,4-dimethoxyphenyl)-N-(1-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-chloro-2-methoxyphenyl)-3-(2,4-dimethoxyphenyl)urea
  • 4-chloro-2,5-dimethoxyamphetamine
  • 5-chloro-2,4-dimethoxyphenyl isocyanate

Uniqueness

Compared to similar compounds, 3-(5-chloro-2,4-dimethoxyphenyl)-N-(1-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

3-(5-chloro-2,4-dimethoxyphenyl)-N-[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]pyrazol-4-yl]-4,5-dihydro-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5O6/c1-31-18-8-19(32-2)16(23)6-15(18)17-7-20(34-27-17)22(30)26-13-9-25-28(11-13)12-21(29)24-10-14-4-3-5-33-14/h3-6,8-9,11,20H,7,10,12H2,1-2H3,(H,24,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDISLTCPZRXSHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C2=NOC(C2)C(=O)NC3=CN(N=C3)CC(=O)NCC4=CC=CO4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-chloro-2,4-dimethoxyphenyl)-N-(1-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
3-(5-chloro-2,4-dimethoxyphenyl)-N-(1-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
3-(5-chloro-2,4-dimethoxyphenyl)-N-(1-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
3-(5-chloro-2,4-dimethoxyphenyl)-N-(1-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
3-(5-chloro-2,4-dimethoxyphenyl)-N-(1-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
3-(5-chloro-2,4-dimethoxyphenyl)-N-(1-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide

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